

# "managing interference from other beta-lactamases in AmpC detection"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cephalosporinase

Cat. No.: B13388198

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## Technical Support Center: AmpC Detection

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the detection of AmpC  $\beta$ -lactamases and the management of interference from other  $\beta$ -lactamases, such as Extended-Spectrum  $\beta$ -Lactamases (ESBLs).

## Frequently Asked Questions (FAQs)

Q1: What is the primary cause of interference in AmpC detection?

The co-presence of other  $\beta$ -lactamases, particularly ESBLs, is a major source of interference in the accurate detection of AmpC enzymes. AmpC  $\beta$ -lactamases can mask the presence of ESBLs, and conversely, high levels of ESBLs can sometimes lead to misleading results in AmpC tests.<sup>[1][2]</sup> This interference can result in both false-positive and false-negative outcomes, complicating the interpretation of susceptibility tests.<sup>[3][4]</sup>

Q2: Can an organism produce both AmpC and ESBL enzymes? How does this impact testing?

Yes, an isolate can simultaneously produce both AmpC and ESBL enzymes. This co-production poses a significant diagnostic challenge.<sup>[2]</sup> AmpC enzymes, which are resistant to standard ESBL inhibitors like clavulanic acid, can hydrolyze the cephalosporins used in ESBL confirmatory tests.<sup>[5][6]</sup> This can lead to a false-negative ESBL test result, as the synergistic effect of clavulanic acid will not be observed.<sup>[7]</sup> Differentiating between these enzymes is crucial for appropriate antibiotic therapy.<sup>[5]</sup>

Q3: Is resistance to cefoxitin a definitive confirmation of AmpC production?

Resistance to cefoxitin is a widely used and effective screening indicator for the presence of AmpC  $\beta$ -lactamases.<sup>[7][8]</sup> However, it is not entirely specific. Other resistance mechanisms, such as porin loss in combination with other  $\beta$ -lactamases or the presence of certain carbapenemases, can also lead to cefoxitin resistance.<sup>[7]</sup> Therefore, a positive cefoxitin screen should always be followed by a specific confirmatory test.

Q4: My ESBL confirmatory test was negative, despite a positive initial screen. Could AmpC be the cause?

This is a classic scenario pointing to the presence of an AmpC  $\beta$ -lactamase.<sup>[1]</sup> AmpC enzymes can interfere with ESBL confirmatory tests, resulting in a positive screen (due to resistance to third-generation cephalosporins) but a negative confirmation because the AmpC enzyme is not inhibited by the clavulanic acid used in the test.<sup>[1][5]</sup>

Q5: Are there any issues with using boronic acid as an inhibitor in AmpC confirmation tests?

Boronic acid is an effective inhibitor of AmpC enzymes and is commonly used in confirmatory tests.<sup>[9][10]</sup> However, its utility can be compromised by its lack of complete specificity. Boronic acid can also inhibit class A KPC carbapenemases, which can lead to false-positive AmpC results in isolates producing these enzymes.<sup>[7][11]</sup> It is therefore crucial to consider the local epidemiology of carbapenemase-producing organisms when interpreting these tests.

## Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
Positive ESBL screen, but negative clavulanate-based ESBL confirmatory test.	Interference from a co-produced AmpC $\beta$ -lactamase.	Perform a specific AmpC confirmatory test (e.g., Cefoxitin-Cloxacillin Double Disk Synergy Test or a boronic acid-based test). To unmask the ESBL, consider using a test that incorporates an AmpC inhibitor like boronic acid or cloxacillin alongside the ESBL inhibitor. <a href="#">[2]</a> <a href="#">[10]</a>
Isolate is resistant to cefoxitin, but AmpC confirmatory tests are negative.	Cefoxitin resistance may be due to mechanisms other than AmpC production, such as porin loss or the presence of other $\beta$ -lactamases. <a href="#">[7]</a>	Investigate for other resistance mechanisms. If a carbapenemase is suspected, perform appropriate confirmatory tests for these enzymes.
Inconclusive or unreadable results with an AmpC Etest.	The Minimum Inhibitory Concentrations (MICs) of the isolate may be too high and fall outside the readable range of the test strip. <a href="#">[8]</a>	Use an alternative phenotypic method that does not rely on MIC determination, such as a disk diffusion-based synergy test. <a href="#">[8]</a> Molecular methods can also be employed for definitive characterization.
Positive AmpC test with a boronic acid-based method in a carbapenem-resistant isolate.	The positive result may be due to the inhibition of a KPC carbapenemase by boronic acid, rather than an AmpC enzyme. <a href="#">[7]</a> <a href="#">[11]</a>	Use an alternative AmpC inhibitor, such as cloxacillin, which is not known to inhibit KPC enzymes. <a href="#">[8]</a> Perform specific molecular tests to detect genes for both AmpC and KPC enzymes.
Difficulty differentiating inducible chromosomal AmpC from plasmid-mediated AmpC.	Phenotypic tests are generally unable to distinguish between the genetic locations of AmpC genes (chromosomal vs.	Molecular methods, such as multiplex PCR, are required to differentiate between plasmid-mediated AmpC gene families

plasmid-mediated).[11] This distinction is important for epidemiological tracking.

and to confirm the presence of chromosomal AmpC genes.[8] [11]

## Data Presentation: Performance of Phenotypic AmpC Detection Methods

The following tables summarize the performance characteristics of various phenotypic methods for AmpC detection as reported in the literature.

Table 1: Performance of AmpC Screening Methods

Screening Marker	Sensitivity (%)	Specificity (%)	Reference
Cefoxitin	97.4	78.7	[8][12]
Cefotetan	52.6	99.3	[8][12]

Table 2: Performance of AmpC Confirmatory Methods

Confirmatory Test	Sensitivity (%)	Specificity (%)	Accuracy (%)	Reference
Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS)	97.2	100	Not Reported	<a href="#">[8]</a> <a href="#">[12]</a>
Etest AmpC	77.4	100	Not Reported	<a href="#">[8]</a> <a href="#">[12]</a>
Tris-EDTA Test	61 - 95	98	73.8	<a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
Disc Approximation Test	76	Not Reported	89.2	<a href="#">[13]</a>
D69C AmpC Detection Set	75 - 97.9	88.2	95.4	<a href="#">[13]</a>
Combination Disc Test (CDT)	76 - 95.9	93.8	95.4	<a href="#">[13]</a>
Boronic Acid Disk Test	Not Reported	Not Reported	Not Reported	<a href="#">[9]</a> <a href="#">[10]</a>

Note: Performance characteristics can vary between studies and bacterial populations.

## Experimental Protocols

### Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test

This test is based on the ability of cloxacillin to inhibit AmpC  $\beta$ -lactamase activity, creating a synergistic zone of inhibition around a cefoxitin disk.

- **Prepare Inoculum:** From an overnight culture plate, prepare a bacterial suspension equivalent to a 0.5 McFarland standard in normal saline.

- **Inoculate Plate:** Using a sterile cotton swab, inoculate the surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacterial growth.
- **Place Disks:** Place a 30 µg cefoxitin disk on the agar. Place a combination disk containing 30 µg of cefoxitin and 200 µg of cloxacillin on the same plate, ensuring adequate distance between them.
- **Incubate:** Invert the plate and incubate at 35°C for 16-18 hours.
- **Interpretation:** A positive result for AmpC production is indicated if the diameter of the inhibition zone around the cefoxitin-cloxacillin disk is  $\geq 4$  mm larger than the zone around the cefoxitin disk alone.[8]

## Boronic Acid Disk Test

This inhibitor-based method uses phenylboronic acid to inhibit AmpC enzymes.

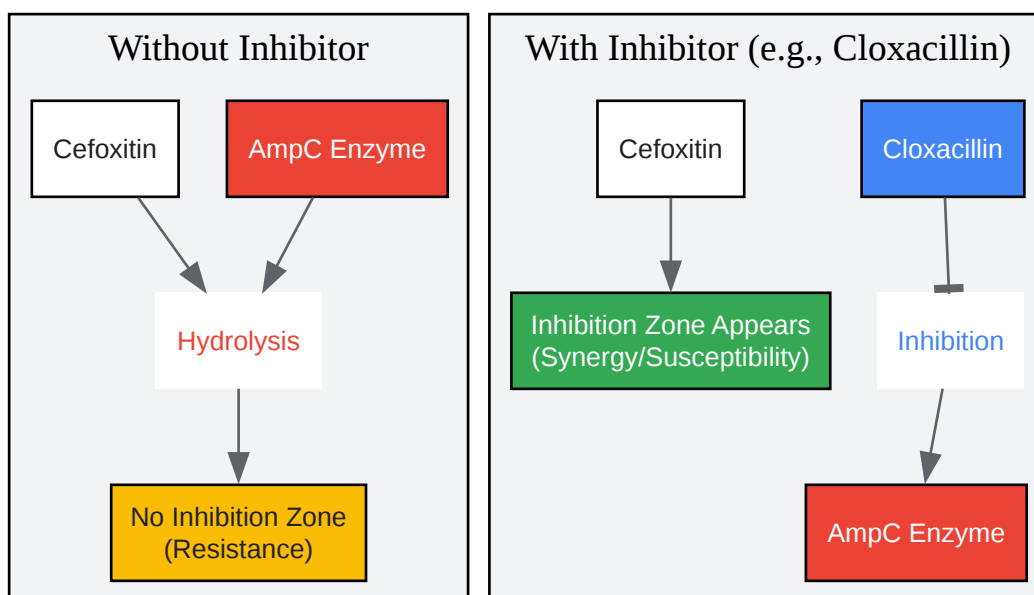
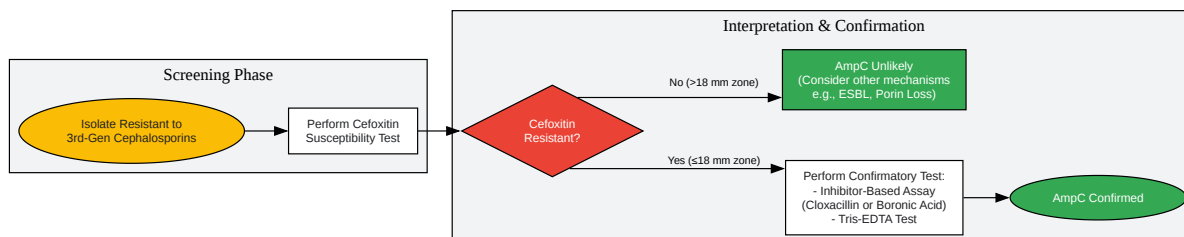
- **Prepare Inoculum:** Prepare a 0.5 McFarland standard bacterial suspension as described above.
- **Inoculate Plate:** Inoculate an MHA plate with the bacterial suspension to form an even lawn.
- **Place Disks:** Place a 30 µg cefoxitin disk on the agar. Place a second 30 µg cefoxitin disk supplemented with 400 µg of boronic acid on the plate. Alternatively, a blank disk impregnated with boronic acid can be placed near the cefoxitin disk.
- **Incubate:** Invert the plate and incubate at 35°C for 16-18 hours.
- **Interpretation:** An increase in the zone of inhibition of  $\geq 5$  mm around the cefoxitin disk with boronic acid compared to the cefoxitin disk alone is considered a positive result for AmpC production.[16]

## Tris-EDTA Disk Test

This method relies on the release of  $\beta$ -lactamases from the bacterial cell by Tris-EDTA, which can then be detected by their action on a cephalosporin.

- **Prepare Indicator Lawn:** Inoculate an MHA plate with a ceftioxin-susceptible indicator strain, such as *E. coli* ATCC 25922, to create a uniform lawn.
- **Prepare AmpC Disks:** Rehydrate a sterile filter paper disk with 20 µl of a 1:1 mixture of saline and Tris-EDTA. Apply several colonies of the test organism to this disk.
- **Place Disks:** Place the disk with the test organism face down on the indicator lawn. Place a 30 µg ceftioxin disk approximately 10-15 mm away from the test organism disk.
- **Incubate:** Invert and incubate the plate at 35°C overnight.
- **Interpretation:** A positive result is indicated by an indentation or flattening of the zone of inhibition around the ceftioxin disk on the side facing the disk with the test organism.<sup>[13]</sup> This indicates that the released AmpC enzyme has inactivated the ceftioxin.

## Visualizations



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- To cite this document: BenchChem. ["managing interference from other beta-lactamases in AmpC detection"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13388198#managing-interference-from-other-beta-lactamases-in-ampc-detection]

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